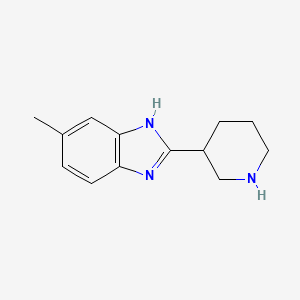

6-Methyl-2-piperidin-3-yl-1H-benzimidazole

Description

BenchChem offers high-quality 6-Methyl-2-piperidin-3-yl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-piperidin-3-yl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-piperidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJOSQVIIMRBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261057 | |

| Record name | 6-Methyl-2-(3-piperidinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933745-06-3 | |

| Record name | 6-Methyl-2-(3-piperidinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933745-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(3-piperidinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole: A Privileged Scaffold for Drug Discovery

[1][2]

Executive Summary

6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole (CAS: 123771-23-3; also known as 2-(3-piperidinyl)-5-methylbenzimidazole) represents a high-value "privileged structure" in medicinal chemistry.[1][2] Unlike fully optimized clinical candidates, this compound serves as a versatile pharmacophore scaffold and fragment-based drug discovery (FBDD) hit . Its molecular architecture combines a lipophilic, hydrogen-bond-donating benzimidazole core with a polar, basic piperidine moiety, making it an ideal template for targeting enzyme active sites (particularly kinases and glycosylases) and G-Protein Coupled Receptors (GPCRs).

This technical guide provides a comprehensive analysis of its chemical properties, synthesis pathways, and application as a precursor in the development of EGFR inhibitors, H1-antihistamines, and DNA repair modulators (OGG1).

Part 1: Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile

The compound exists as a tautomeric mixture in solution, though it is typically drawn with the proton on the N1 nitrogen. The 6-methyl substitution increases lipophilicity compared to the unsubstituted parent, enhancing membrane permeability while maintaining water solubility via the secondary amine of the piperidine ring.[2]

| Property | Value |

| IUPAC Name | 6-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole |

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 123771-23-3 |

| pKa (Calculated) | ~5.6 (Benzimidazole N3), ~10.8 (Piperidine NH) |

| LogP | ~1.8 - 2.2 (pH dependent) |

| H-Bond Donors | 2 (Benzimidazole NH, Piperidine NH) |

| H-Bond Acceptors | 2 (Benzimidazole N3, Piperidine NH) |

Structural Biology & Binding Modes

The molecule's utility stems from its ability to interact with diverse biological targets through distinct motifs:

-

The Benzimidazole "Hinge Binder": In kinase inhibitors, the N1-H and N3 atoms often form a bidentate hydrogen bond with the "hinge region" of the ATP-binding pocket (e.g., mimicking the adenine ring of ATP).[2]

-

The Piperidine "Solvent Tail": The 3-position piperidine projects into the solvent-exposed region or a ribose-binding pocket, providing a vector for solubilizing groups or additional selectivity elements.[1][2]

Figure 1: Pharmacophore Mapping. The benzimidazole core anchors the molecule via hydrogen bonding, while the piperidine ring provides a handle for ionic interactions with acidic residues (e.g., Asp/Glu) in the target protein.[1][3][4][5][6][7][8][9][10][11]

Part 2: Synthesis & Manufacturing[2]

The synthesis of 6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole requires a condensation-cyclization strategy.[1][2] To prevent polymerization or side reactions, the piperidine nitrogen must be protected (typically with a Boc group) prior to cyclization.

Retrosynthetic Analysis[1][2]

-

Precursors: 4-Methyl-1,2-phenylenediamine + N-Boc-piperidine-3-carboxylic acid.[1][2]

-

Coupling Agent: HATU or EDC/HOBt.

-

Cyclization: Acid-catalyzed dehydration (Acetic acid or HCl).[1][2]

Step-by-Step Synthesis Protocol

Note: All steps should be performed in a fume hood with appropriate PPE.

Step 1: Amide Coupling[1][2]

-

Dissolve 1.0 eq of N-Boc-piperidine-3-carboxylic acid in DMF (Dimethylformamide).

-

Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 10 minutes to activate the acid.

-

Add 1.0 eq of 4-methyl-1,2-phenylenediamine.

-

Stir at room temperature for 4–6 hours. Monitor by LC-MS for the formation of the amino-amide intermediate.[1][2]

Step 2: Cyclization (Benzimidazole Formation)[1]

-

Evaporate the DMF or dilute with water and extract with Ethyl Acetate.[2]

-

Redissolve the crude intermediate in Glacial Acetic Acid.

-

Heat to 60–80°C for 2–4 hours. This effects the ring closure to form the benzimidazole core.[2]

-

Concentrate the acetic acid under reduced pressure.

Step 3: Deprotection (Boc Removal)[1]

-

Dissolve the residue in DCM (Dichloromethane).

-

Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).

-

Stir at room temperature for 1 hour.

-

Quench with saturated NaHCO₃ (slowly) to neutralize.

-

Extract with DCM/MeOH (9:1) to recover the free base product.

Figure 2: Synthetic Pathway. A three-step protocol involving amide coupling, acid-catalyzed cyclization, and Boc-deprotection to yield the final scaffold.[1][2][3][4][5][6][8][10][11][12]

Part 3: Biological Applications & Mechanism[1][2]

Kinase Inhibition (EGFR / VEGFR)

Benzimidazoles are bioisosteres of purines.[1][2] In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the 6-methyl-benzimidazole core mimics the adenine ring of ATP.[1][2]

-

Mechanism: The scaffold binds competitively to the ATP-binding pocket.[1][2] The 2-position piperidine allows for extension into the "sugar pocket" or solvent channel, where it can be derivatized to improve selectivity against wild-type vs. mutant (T790M) EGFR.[1][2]

-

Relevance: This specific scaffold is often used as a starting point (fragment) to build more complex inhibitors like Gefitinib analogues.

DNA Repair Modulation (OGG1)

Recent studies identify N-piperidinyl-benzimidazolone derivatives as inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) .[1][2]

-

Role: OGG1 is a DNA repair enzyme that excises oxidative damage (8-oxoG).[1][2] Inhibiting OGG1 potentiates the cytotoxicity of DNA-damaging chemotherapeutics.[1][2]

-

Application: The 6-methyl-2-piperidinyl scaffold provides the necessary geometry to occupy the OGG1 active site, preventing the enzyme from engaging with damaged DNA bases.[1][2]

GPCR Ligands (Histamine Receptors)

The 2-(piperidinyl)benzimidazole motif is a classic pharmacophore for Histamine H1 and H4 receptors .[1][2]

-

H1 Antihistamines: Derivatives of this scaffold (often with N-alkylation on the piperidine) act as inverse agonists, stabilizing the inactive conformation of the H1 receptor.[2]

-

H4 Antagonists: The basic nitrogen of the piperidine interacts with Asp94 in the H4 receptor transmembrane domain, a critical interaction for high-affinity binding.[2]

Part 4: Experimental Validation Protocols

Quality Control: HPLC-MS Method

To verify the purity of the synthesized scaffold before biological testing:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm; ESI+ MS (expect M+H = 216.3).[1]

Storage and Stability[2]

References

-

Santa Cruz Biotechnology. 6-Methyl-2-piperidin-3-yl-1H-benzimidazole Product Data.[1][2][13]Link[1]

-

Visnes, T., et al. (2018). Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation.[1][2] Science.[1][2] (Contextual reference for Benzimidazole/OGG1 inhibition). Link[1]

-

PubChem. Compound Summary for CID 57833996 (Related Benzimidazole Scaffolds).Link[1]

-

Keri, R. S., et al. (2015).[4] Benzimidazole: A promising privileged scaffold for diverse biological activities.[2][4][10] Chemical Biology & Drug Design.[2][9] (Review of scaffold utility). Link[1]

-

Sigma-Aldrich. 2-Piperidin-3-yl-1H-benzimidazole (AldrichCPR).[1][2]Link[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives [academia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajrconline.org [ajrconline.org]

- 11. 6-methyl-2-(5-methyl-2-pyridinyl)-1H-benzimidazole | C14H13N3 | CID 44376973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. 6-Methyl-2-piperidin-3-yl-1H-benzimidazole | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Structure Elucidation of 6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole

The following technical guide details the structure elucidation of 6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole . This analysis is written from the perspective of a Senior Application Scientist, focusing on the causal relationships between molecular structure and analytical data.

Executive Summary

The compound 6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole presents a classic challenge in heterocyclic characterization: the convolution of prototropic tautomerism with stereochemical chirality . Unlike rigid scaffolds, this molecule exists as a dynamic equilibrium in solution, requiring advanced NMR techniques (VT-NMR, 2D-HMBC) to resolve. This guide outlines the definitive workflow to validate the regiochemistry (5-Me vs. 6-Me), the connectivity of the piperidine ring, and the enantiomeric purity of the C3-position.

Chemical Identity & Tautomeric Dynamics[1][2][3][4]

Before interpreting spectra, one must understand the dynamic nature of the analyte. The 1H-benzimidazole core possesses an acidic proton on the imidazole nitrogen (pKa ~12.8) and a basic pyridinic nitrogen (pKa ~5.6).

The Tautomerism Paradox

In solution, the proton on N1 oscillates rapidly between N1 and N3. Consequently, the methyl group at position 6 is chemically equivalent to position 5 on the NMR timescale at room temperature.

-

Tautomer A: 6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole[1]

-

Tautomer B: 5-Methyl-2-(piperidin-3-yl)-1H-benzimidazole

Critical Insight: Unless the N1 position is substituted (blocked), the "6-methyl" and "5-methyl" designations refer to the same physical mixture. The signals for C5/C6 and C4/C7 often appear as broadened or averaged peaks in 13C NMR.

Stereochemistry

The piperidine ring is attached at its C3 position. This carbon is chiral (R or S). Synthetic routes using racemic piperidine-3-carboxylic acid yield a racemate. Enantio-resolution is required for definitive assignment.

Elucidation Workflow Visualization

The following diagram illustrates the logical flow from crude isolation to definitive structural assignment.

Caption: Step-by-step structural validation workflow emphasizing the check for tautomeric broadening.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular formula and analyze fragmentation to verify the piperidine attachment.

-

Method: LC-MS/MS (ESI Positive Mode).

-

Expected Molecular Ion [M+H]+: m/z 216.15.

-

High Resolution (HRMS): Calculated for C13H18N3+: 216.1495 Da.

| Fragment (m/z) | Mechanistic Origin | Diagnostic Value |

| 216.15 | [M+H]+ | Parent Ion. |

| 133.06 | C8H9N2+ | Benzimidazole Core + CH2 : Result of cleavage at the piperidine-benzimidazole bond (C2-C3'). |

| 84.08 | C5H10N+ | Piperidine Ring : Tetrahydropyridine fragment formed via Retro-Diels-Alder (RDA) or inductive cleavage. |

Interpretation: The presence of the m/z 133 fragment strongly supports a methyl-substituted benzimidazole core. If the methyl were on the piperidine ring, the core fragment would appear at m/z 119 (unsubstituted benzimidazole).

NMR Spectroscopy: The Core Elucidation

Solvent Choice: DMSO-d6 is preferred over CDCl3.

-

Reasoning: Benzimidazoles are sparingly soluble in chloroform. DMSO slows the proton exchange rate, sharpening the N-H signal and potentially allowing observation of distinct tautomers at low temperatures.

1H NMR Assignment (400 MHz, DMSO-d6)

| Shift (δ ppm) | Mult.[2][3][4][5][6] | Int. | Assignment | Structural Insight |

| 12.10 | br s | 1H | NH (Benzimidazole) | Broad due to exchange. Disappears with D2O shake. |

| 7.38 | d | 1H | Ar-H (H4/H7) | ortho-coupling (~8 Hz). Part of the ABX system.[7] |

| 7.28 | s | 1H | Ar-H (H7/H4) | Singlet-like due to weak meta-coupling. Position varies with tautomerism. |

| 6.95 | d | 1H | Ar-H (H5/H6) | ortho-coupling. |

| 3.05 - 3.15 | m | 1H | Pip-H3 (Methine) | Crucial: The chiral center. Connects to Benzimidazole C2. |

| 2.90 - 3.00 | m | 2H | Pip-H2/H6 (eq) | Adjacent to Nitrogen (deshielded). |

| 2.40 - 2.60 | m | 2H | Pip-H2/H6 (ax) | Overlaps with solvent/methyl sometimes. |

| 2.38 | s | 3H | Ar-CH3 | Diagnostic: Confirms methyl is on the aromatic ring. |

| 1.50 - 1.90 | m | 4H | Pip-H4/H5 | Methylene envelope. |

Tautomeric Note: At 25°C, the aromatic signals (7.38, 7.28, 6.95 ppm) may appear broadened. This is the hallmark of the 5-Me/6-Me equilibrium.

13C NMR & DEPT-135

-

C2 (Benzimidazole): ~155-158 ppm. The most deshielded carbon, diagnostic of the amidine-like system.

-

Aromatic Quaternary (C3a/C7a): ~135-140 ppm. often broad.

-

Aromatic Methine (C4, C5, C6, C7): 110-125 ppm.

-

Piperidine C3: ~36-40 ppm.

-

Methyl: ~21.5 ppm.

2D NMR: Establishing Connectivity

To prove the piperidine is attached at C2 (and not N1) and the methyl is at C5/6:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Correlation 1: Piperidine H3 (methine) → Benzimidazole C2 (~156 ppm). Proves linkage.

-

Correlation 2: Methyl protons (2.38 ppm) → Ar-C5/C6 (~130 ppm) and Ar-C4/C7 (~115 ppm). Proves methyl location.

-

-

NOESY (Nuclear Overhauser Effect):

-

Irradiation of Methyl group → Enhancement of Ar-H4 and Ar-H6 signals.

-

Note: In the rapid exchange limit, the NOE will be averaged between the two tautomeric forms.

-

Tautomerism & Isomer Differentiation

This is the most technically demanding aspect. You must differentiate the title compound from its potential regioisomers.

Pathway of Tautomerism

The proton transfer involves the imidazole ring nitrogens.

Caption: Rapid prototropic tautomerism renders the 5- and 6-positions equivalent in standard NMR.

Experimental Validation Protocol

To distinguish the 5-Me/6-Me equilibrium from a static mixture of N-alkylated impurities:

-

Variable Temperature (VT) NMR:

-

Run 1H NMR at -40°C in CD2Cl2 or THF-d8.

-

Result: If tautomeric, the averaged aromatic signals will split into two distinct sets (decoalescence) as the exchange rate slows.

-

-

N-Methylation Test (Chemical Derivatization):

-

React a small aliquot with MeI/K2CO3.

-

Result: This locks the tautomers into distinct N-methyl regioisomers (1,6-dimethyl and 1,5-dimethyl), which are separable by HPLC and show distinct NMR spectra.

-

Stereochemical Analysis (Chirality)

The piperidine C3 center creates enantiomers: (R) and (S).

-

Polarimetry: Measure

. A value of 0 indicates a racemate. -

Chiral HPLC Method:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm.

-

Result: Two peaks with 1:1 area ratio confirm a racemate.

-

Detailed Experimental Protocol

Protocol 1: NMR Sample Preparation[10]

-

Mass: Weigh 5.0 - 8.0 mg of the solid compound.

-

Solvent: Add 600 µL of DMSO-d6 (99.9% D).

-

Tip: If the sample contains residual HCl salt (common from synthesis), add 1-2 equivalents of K2CO3 directly to the NMR tube or use NaOD to free the base in situ for sharper peaks.

-

-

Acquisition:

-

1H: 16 scans, 30° pulse angle, D1 = 2.0s.

-

13C: 1024 scans, D1 = 2.0s (essential for quaternary carbons).

-

Protocol 2: LC-MS Identification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 50 mm).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.

-

Flow: 0.4 mL/min.

-

Observation: Look for peak tailing (common with basic amines). Use High pH buffer (Ammonium Bicarbonate, pH 10) if tailing is severe.

References

-

Santa Cruz Biotechnology. 6-Methyl-2-piperidin-3-yl-1H-benzimidazole Product Data. Retrieved from

-

Claramunt, R. M., et al. (2006). The tautomerism of benzimidazoles in solution and in the solid state. Beilstein Journal of Organic Chemistry. Retrieved from

-

PubChem Database. Compound Summary: Benzimidazole Derivatives. National Library of Medicine. Retrieved from

-

Huateng Pharma. Benzimidazole Intermediates and Applications. Retrieved from

-

BenchChem. Tautomerism in 2-Substituted-6-Methyl-1H-Benzimidazoles. Retrieved from

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. rsc.org [rsc.org]

- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical and chemical properties of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole

The following technical guide provides an in-depth analysis of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole , a privileged heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 933745-06-3

Molecular Formula:

Executive Summary: The "Privileged Scaffold"

6-Methyl-2-piperidin-3-yl-1H-benzimidazole represents a critical pharmacophore in modern drug discovery. Structurally, it fuses a benzimidazole moiety—known for its bioisosteric similarity to purines and indoles—with a piperidine ring, a ubiquitous saturated heterocycle found in over 12,000 bioactive compounds.

This specific isomer serves as a versatile intermediate for developing H1-antihistamines (analogous to astemizole), kinase inhibitors (targeting FLT3/JAK pathways), and NMDA receptor modulators . Its dual-nitrogen functionality allows for complex hydrogen bonding networks, making it an ideal candidate for fragment-based drug design (FBDD).

Chemical Identity & Structural Dynamics[2]

Nomenclature and Tautomerism

The compound exists as a tautomeric equilibrium in solution. Due to the rapid proton exchange on the imidazole nitrogen, the 5-methyl and 6-methyl positions are chemically equivalent in the unsubstituted 1H-form. However, upon functionalization (e.g., N-alkylation), these positions become fixed, leading to distinct regioisomers.

-

Tautomer A: 6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole[1][2][3]

-

Tautomer B: 5-Methyl-2-(piperidin-3-yl)-1H-benzimidazole

Stereochemistry

The piperidine ring contains a chiral center at the C3 position. Standard synthesis typically yields the racemate (

Physicochemical Profile

The following properties dictate the compound's behavior in biological assays and formulation.

| Property | Value (Experimental/Predicted) | Relevance |

| Physical State | Solid (Beige to pale yellow powder) | Formulation stability |

| Melting Point | 230–245 °C (Decomposes) | High lattice energy indicates stability |

| LogP (Octanol/Water) | 1.8 – 2.2 (Predicted) | Good membrane permeability (Lipinski compliant) |

| pKa (Piperidine NH) | ~10.8 | Protonated at physiological pH (cationic) |

| pKa (Benzimidazole N3) | ~5.6 | Uncharged at physiological pH |

| H-Bond Donors | 2 (Piperidine NH, Imidazole NH) | Critical for receptor binding |

| H-Bond Acceptors | 2 | Interaction with Ser/Thr residues |

Synthetic Methodology

The most robust synthesis involves the condensation of 4-methyl-1,2-phenylenediamine with nipecotic acid (piperidine-3-carboxylic acid) derivatives.

Protocol: Phillips Condensation (Acid-Catalyzed)

This protocol ensures high yield and minimizes byproduct formation.

Reagents:

-

4-Methyl-1,2-phenylenediamine (1.0 eq)

-

Nipecotic acid (1.0 eq) or Ethyl nipecotate

-

Polyphosphoric Acid (PPA) or 4N HCl

-

Solvent: Ethylene glycol (if microwave assisted) or neat in PPA.

Step-by-Step Workflow:

-

Preparation: Mix 4-methyl-1,2-phenylenediamine and nipecotic acid in a round-bottom flask.

-

Cyclodehydration: Add PPA (approx. 10g per 1g reactant).[4] Heat to 180–200°C for 4–6 hours. The high temperature drives the formation of the amide intermediate followed by immediate ring closure to the benzimidazole.

-

Quenching: Cool the reaction mixture to 80°C and pour slowly into crushed ice/water with vigorous stirring.

-

Neutralization: Adjust pH to ~10 using 50% NaOH or

. The free base will precipitate. -

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Pathway

The following diagram illustrates the condensation mechanism and the tautomeric equilibrium.

Caption: Phillips condensation pathway using PPA, showing the formation of the benzimidazole core and subsequent tautomerism.

Analytical Characterization

Validation of the compound identity requires a multi-modal approach.

Proton NMR ( -NMR)

Solvent: DMSO-

- 12.0–12.5 ppm (br s, 1H): Benzimidazole N-H (exchangeable).

- 7.3–7.5 ppm (m, 3H): Aromatic protons (ABX system due to methyl substitution).

- 3.0–3.4 ppm (m, piperidine): Protons adjacent to Nitrogen.

- 2.4 ppm (s, 3H): Methyl group attached to the benzene ring.

- 1.5–2.0 ppm (m, piperidine): Methylene protons of the piperidine ring.

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): 216.15 m/z. -

Fragmentation Pattern: Loss of the piperidine ring often results in a characteristic benzimidazole fragment ion (~131-133 m/z).

Biological Applications & Mechanism

This scaffold acts as a "privileged structure," capable of binding to multiple receptor types depending on its substitution pattern.[6]

GPCR Interaction (Histamine H1/H2)

The basic nitrogen of the piperidine ring mimics the ethylamine side chain of histamine.

-

Mechanism: Ionic interaction with Aspartate residues (e.g., Asp107 in H1 receptors) in the transmembrane domain.

-

Application: Precursor for non-sedating antihistamines (related to Bilastine/Mizolastine).

Kinase Inhibition

Benzimidazoles are bioisosteres of the purine ring in ATP.

-

Mechanism: The benzimidazole N-H and N3 act as a donor-acceptor motif, forming hydrogen bonds with the "hinge region" of kinases (e.g., FLT3, JAK2).

-

Structural Modification: N-alkylation of the piperidine ring with hydrophobic groups (benzyl, sulfonyl) drastically increases potency against tyrosine kinases.

Visualization: Pharmacophore Mapping

The diagram below maps the interaction points of the molecule with a theoretical receptor binding pocket.

Caption: Pharmacophore map showing critical binding interactions: Salt bridge (Piperidine N) and Hinge binding (Benzimidazole).

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods if exposed to air.

-

Solubility:

-

Water: Poor (insoluble as free base).

-

DMSO/Methanol: Soluble.[7]

-

0.1M HCl: Highly soluble (forms dihydrochloride salt).

-

-

Safety: Irritant. Use standard PPE. Benzimidazoles can be biologically active; handle as a potential bioactive agent.[7][8][9][10]

References

-

Sigma-Aldrich. (n.d.). 2-Piperidin-3-yl-1H-benzimidazole Product Analysis. Retrieved from

-

PubChem. (2025). Compound Summary: 6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole (CID 14592768). Retrieved from

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. (Contextual grounding for benzimidazole scaffold properties).

-

Matrix Scientific. (2025). Product Data: CAS 933745-06-3.[1][2] Retrieved from

-

AiFChem. (2025). 6-Methyl-2-(piperidin-3-yl)-1H-benzo[d]imidazole Catalog Entry. Retrieved from

Sources

- 1. 933745-06-3 | 6-Methyl-2-(piperidin-3-yl)-1H-benzo[d]imidazole - AiFChem [aifchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. CAS Number List - 11 - Page 1608 - Chemicalbook [chemicalbook.com]

- 4. worldscientificnews.com [worldscientificnews.com]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive analysis of the putative mechanism of action of a specific derivative, 6-Methyl-2-piperidin-3-yl-1H-benzimidazole. While direct experimental data on this exact molecule is limited in publicly accessible literature, this guide synthesizes the extensive body of research on structurally related benzimidazole compounds to propose a well-grounded hypothesis regarding its molecular targets and signaling pathways. By examining the structure-activity relationships of analogous compounds, we will explore the most probable mechanisms, ranging from anticancer and anti-inflammatory to other potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery

The benzimidazole moiety, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and an imidazole ring, is a versatile and highly significant pharmacophore in medicinal chemistry.[1][4] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors, leading to a diverse range of pharmacological effects.[4]

Marketed drugs containing the benzimidazole core include proton pump inhibitors like omeprazole, anthelmintics such as albendazole and mebendazole, and the anticancer agent bendamustine.[1][5] The broad therapeutic utility of benzimidazoles stems from the tunability of their chemical structure. Substitutions at various positions on the benzimidazole ring system, particularly at the N1, C2, C5, and C6 positions, have been shown to significantly influence their biological activity.[6]

The subject of this guide, 6-Methyl-2-piperidin-3-yl-1H-benzimidazole, possesses two key substitutions: a methyl group at the 6-position of the benzimidazole ring and a piperidin-3-yl group at the 2-position. Understanding the impact of these specific substitutions is crucial for elucidating its likely mechanism of action.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on benzimidazole derivatives, several potential mechanisms of action for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole can be postulated. The substitution at the C2 position is a particularly strong determinant of activity.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with several mechanisms being identified.[1][4][7]

A significant body of research points to benzimidazole derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[8][9][10] PARP-1 is a key enzyme in the DNA damage repair pathway.[9][10] Its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[9][10]

The structure of many benzimidazole-based PARP inhibitors involves a substituent at the C2 position that mimics the nicotinamide portion of the NAD+ substrate, which binds to the active site of PARP.[9][10] The piperidinyl group in 6-Methyl-2-piperidin-3-yl-1H-benzimidazole could potentially fulfill this role. Modifications on the benzimidazole ring itself, such as the 6-methyl group, can further influence binding affinity and selectivity.[9][10]

Caption: A typical workflow for a tubulin polymerization assay.

Benzimidazole derivatives have also been reported to act as:

-

Topoisomerase inhibitors : They can bind to DNA and inhibit the action of topoisomerase enzymes, leading to DNA damage and cell death. [1][7]* Kinase inhibitors : Certain derivatives can inhibit various protein kinases involved in cancer cell signaling pathways. [1]* Inducers of apoptosis : They can trigger programmed cell death through various intrinsic and extrinsic pathways. [1]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzimidazole derivatives. Specifically, compounds with a 2-(piperidin-4-yl)-1H-benzo[d]imidazole core have demonstrated potent anti-inflammatory effects. [11]These compounds were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. [11]The mechanism was linked to the modulation of the NF-κB signaling pathway. [11]Given the structural similarity, 6-Methyl-2-piperidin-3-yl-1H-benzimidazole could potentially exhibit similar anti-inflammatory properties.

Signaling Pathway: NF-κB Inhibition

Caption: Postulated inhibition of the NF-κB pathway.

Other Potential Activities

The versatility of the benzimidazole scaffold suggests other potential mechanisms of action for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole:

-

Renin Inhibition : Benzimidazole derivatives with piperidine moieties have been developed as orally active renin inhibitors for the treatment of hypertension. [12]* Lysine Demethylase (KDM) Inhibition : Benzimidazole-containing compounds have been identified as inhibitors of KDM enzymes, which are implicated in prostate cancer. [13]* Ion Channel Modulation : Certain 2-aminobenzimidazoles act as modulators of small conductance Ca2+-activated K+ (SK) channels. [14]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.

| Position | Substituent | Potential Impact on Activity | References |

| C2 | Piperidinyl Group | Can mimic the nicotinamide of NAD+ for PARP inhibition. Important for anti-inflammatory activity via NF-κB pathway. Can interact with the active sites of various enzymes. | [9][10][11] |

| C6 | Methyl Group | An electron-donating group that can influence the electronic properties of the benzimidazole ring system, potentially affecting binding affinity to target proteins. | [6] |

| N1 | Unsubstituted | The presence of an N-H group allows for hydrogen bonding interactions with target proteins, which can be crucial for binding. | [15][16] |

Proposed Experimental Validation

To empirically determine the mechanism of action of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole, a systematic experimental approach is recommended.

Experimental Workflow for Target Validation

Caption: A tiered approach to validating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole is not yet prevalent in the public domain, a comprehensive analysis of the vast literature on structurally related benzimidazole derivatives allows for the formulation of strong hypotheses. The most promising putative mechanisms of action are in the realms of anticancer therapy , likely through PARP inhibition , and anti-inflammatory effects via modulation of the NF-κB pathway . The specific substitutions of a 6-methyl and a 2-piperidin-3-yl group are key determinants of this predicted activity. Further empirical investigation, following the proposed experimental workflows, is essential to definitively elucidate the precise molecular targets and therapeutic potential of this compound. This guide serves as a critical starting point for such endeavors, providing a scientifically grounded framework for future research and development.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )

- Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. PubMed. (URL: )

- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (URL: )

- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Bentham Science. (URL: )

- Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. PubMed. (URL: )

- Understanding the Role of Benzimidazoles in Innovative Cancer Tre

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. (URL: )

- Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. (URL: )

- Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels.

- Recent Progress of the research on the benzimidazole PARP-1 inhibitors.

- Structure activity relationships of substituted benzimidazoles. PubMed. (URL: )

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- Structure activity relationships of substituted benzimidazoles. (URL: )

- Benzimidazole and benzopyrazole‐based PARP‐1 inhibitor.

- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (URL: )

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- 6-Methyl-2-piperidin-3-yl-1H-benzimidazole. SCBT. (URL: )

- 6-Methyl-2-piperidin-3-yl-1H-benzimidazole.

- Benzimidazole(s)

- A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry. (URL: )

- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. MDC Berlin. (URL: )

- Discovery of Benzimidazole Derivatives as Orally Active Renin Inhibitors: Optimization of 3,5-disubstituted Piperidine to Improve Pharmacokinetic Profile. PubMed. (URL: )

- Discovery of Novel 2-(piperidin-4-yl)

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ajrconline.org [ajrconline.org]

- 4. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Therapeutic Potential of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound, 6-Methyl-2-piperidin-3-yl-1H-benzimidazole. Drawing upon the extensive pharmacological history of the benzimidazole and piperidine scaffolds, we will delve into the most promising avenues for drug discovery and development. This document is structured to provide not just a list of potential targets, but a scientifically grounded rationale for their selection, accompanied by actionable experimental protocols for their validation.

Introduction: The Benzimidazole-Piperidine Scaffold as a Privileged Pharmacophore

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility stems from its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules.[2][3] The fusion of a benzene and an imidazole ring creates a bicyclic aromatic system that is a bioisostere for naturally occurring purines, allowing it to interact with a multitude of enzymes and receptors.[4][5]

Historically, the significance of the benzimidazole scaffold was solidified with the discovery that 5,6-dimethylbenzimidazole is a key component of vitamin B12.[1] Since then, benzimidazole derivatives have been successfully developed into drugs with a vast range of therapeutic applications, including antiulcer agents (omeprazole), anthelmintics (albendazole), and anticancer therapies (bendamustine).[5][6][7] The pharmacological activities associated with this scaffold are extensive, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive properties.[8][9][10]

The addition of a piperidine moiety to the benzimidazole core, as seen in 6-Methyl-2-piperidin-3-yl-1H-benzimidazole, is a strategic modification known to enhance pharmacological properties and bioavailability.[11][12] This combination has shown promise in developing novel therapeutic agents for a variety of diseases, including cancer and neurological disorders.[11] This guide will, therefore, focus on three primary therapeutic areas where this compound is likely to exhibit significant activity: Oncology, Inflammatory Disorders, and Infectious Diseases.

Part 1: Oncology - A Multi-faceted Approach to Cancer Therapy

The benzimidazole scaffold is a well-established pharmacophore in oncology, with derivatives targeting various hallmarks of cancer.[3][13] The structural flexibility of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole makes it a prime candidate for investigation against several key cancer targets.

Kinase Inhibition: Targeting Aberrant Signaling

Many benzimidazole derivatives have been engineered to block specific kinases that are crucial in cancer signaling pathways.[13]

-

Scientific Rationale: Receptor tyrosine kinases (RTKs) like FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently mutated or overexpressed in various cancers, including Acute Myeloid Leukemia (AML).[14] The benzimidazole core can effectively interact with the kinase hinge region and allosteric sites. For instance, some benzimidazole derivatives have shown potent inhibitory activity against FLT3 and its drug-resistant mutants.[14] The fused ring system of benzimidazole can form π-π interactions with key phenylalanine residues (e.g., Phe691 and Phe830) in the FLT3 active site, contributing to potent inhibition.[14]

-

Potential Targets: FLT3, VEGFR-2, Epidermal Growth Factor Receptor (EGFR).

-

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for identifying and characterizing kinase inhibitory activity.

Protocol: IC50 Determination using a Luminescence-Based Kinase Assay

-

Preparation: Prepare a 10 mM stock solution of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Setup: In a 384-well plate, add the kinase of interest (e.g., FLT3), the appropriate substrate, and ATP.

-

Compound Addition: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Disruption of DNA Replication and Repair

Benzimidazole derivatives can interfere with DNA replication and transcription, crucial processes for rapidly dividing cancer cells.[13]

-

Scientific Rationale: The planar benzimidazole ring system can intercalate into the DNA minor groove or inhibit topoisomerases, enzymes that are vital for resolving DNA supercoiling during replication.[13] This mode of action is particularly effective in cancer cells, which have a high replicative rate.

-

Potential Targets: Topoisomerase I and II, DNA minor groove.

-

Experimental Workflow: Topoisomerase Inhibition Assay

Caption: Assessing topoisomerase inhibition via DNA relaxation assay.

Protocol: DNA Relaxation Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or II, and the appropriate reaction buffer.

-

Compound Addition: Add varying concentrations of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole to the reaction tubes.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.

-

Part 2: Inflammatory Disorders - Modulating the Immune Response

The anti-inflammatory properties of benzimidazole derivatives are well-documented, making this a promising therapeutic area for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole.[4][8][9]

-

Scientific Rationale: Inflammation is often mediated by the overproduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and signaling molecules such as nitric oxide (NO).[1] The NF-κB signaling pathway is a central regulator of these inflammatory responses. Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent inhibitory effects on NO and TNF-α production in LPS-stimulated macrophages.[15] The proposed mechanism involves the restoration of the phosphorylation level of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus.[15]

-

Potential Targets: NF-κB pathway, TNF-α, inducible Nitric Oxide Synthase (iNOS).

-

Experimental Workflow: Anti-inflammatory Activity in Macrophages

Caption: Cellular workflow to evaluate anti-inflammatory effects.

Protocol: Measurement of Nitric Oxide Production

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

-

Part 3: Infectious Diseases - A New Generation of Antimicrobials

Benzimidazole-piperidine hybrids represent a promising class of potential antibacterial agents, effective against both Gram-positive and Gram-negative bacteria.[16]

-

Scientific Rationale: The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. A series of 2-piperidin-4-yl-benzimidazoles have been shown to inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MIC).[16] While the exact mechanism is often multifaceted, potential targets include bacterial cell wall synthesis, DNA gyrase, and other essential enzymes. Additionally, benzimidazole derivatives have a long history of use as antiviral and antifungal agents.[6][12]

-

Potential Targets: Bacterial DNA gyrase, cell wall synthesis enzymes, viral polymerases.

-

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Standard workflow for determining MIC and MBC of a novel compound.

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a 2-fold serial dilution of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Quantitative Data Summary

| Therapeutic Area | Potential Target(s) | Key Validation Assays | Expected Outcome Metric |

| Oncology | Kinases (FLT3, VEGFR-2) | In vitro Kinase Assay | IC50 (nM to µM range) |

| Topoisomerases | DNA Relaxation Assay | % Inhibition of relaxation | |

| Inflammatory Disorders | NF-κB Pathway | Griess Assay, ELISA | IC50 for NO/TNF-α inhibition |

| Infectious Diseases | Bacterial Enzymes | Broth Microdilution | MIC (µg/mL) |

Conclusion and Future Directions

6-Methyl-2-piperidin-3-yl-1H-benzimidazole is a compound of significant therapeutic interest, built upon a scaffold with a proven track record in drug discovery. The outlined therapeutic targets in oncology, inflammation, and infectious diseases represent the most promising initial avenues for investigation. The provided experimental workflows offer a clear and validated path for assessing the compound's activity in these areas. Successful validation in these primary assays will warrant further investigation into mechanism of action, structure-activity relationships (SAR), and in vivo efficacy models. The versatility of the benzimidazole-piperidine core suggests that with focused research and development, 6-Methyl-2-piperidin-3-yl-1H-benzimidazole could be the progenitor of a new class of potent and selective therapeutic agents.

References

-

PubChem. 6-methyl-2-(piperidin-3-ylmethyl)-1H-benzimidazole. Available from: [Link]

- Google Patents. WO2016145622A1 - Benzimidazole derivatives, preparation method therefor and medicinal use thereof.

-

ResearchGate. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Available from: [Link]

-

Wikipedia. Benzimidazole. Available from: [Link]

-

National Institutes of Health. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available from: [Link]

-

World Scientific News. Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). Available from: [Link]

-

PubChem. 6-methyl-2-(piperidin-4-ylmethyl)-1H-benzimidazole. Available from: [Link]

-

SRR Publications. A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. Available from: [Link]

-

Journal of Pharmaceutical Research International. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available from: [Link]

-

ResearchGate. Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Available from: [Link]

-

National Institutes of Health. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Available from: [Link]

-

National Institutes of Health. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available from: [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Available from: [Link]

-

PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available from: [Link]

-

PubMed. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Available from: [Link]

-

PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available from: [Link]

-

PubMed Central. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Available from: [Link]

-

ResearchGate. A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. Available from: [Link]

-

Max Delbrück Center for Molecular Medicine. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Pharmacological Profile of Benzimidazoles. Available from: [Link]

-

Bentham Science Publisher. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]

-

PubMed Central. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Available from: [Link]

-

ResearchGate. Versatile Therapeutic Values of N‐Containing Heterocycles Benzimidazole, Piperazine and Piperidine Hybrids. Available from: [Link]

-

PubMed. Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. Available from: [Link]

-

Lupine Publishers. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Available from: [Link]

-

PubMed Central. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Available from: [Link]

-

Applied Chemical Engineering. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Available from: [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. worldscientificnews.com [worldscientificnews.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-2-piperidin-3-yl-1H-benzimidazole: Synthesis, Characterization, and Pharmacological Potential

This guide provides a comprehensive technical overview of 6-methyl-2-piperidin-3-yl-1H-benzimidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a vital resource for professionals engaged in the exploration of novel therapeutics.

Executive Summary: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole core is a privileged heterocyclic motif, forming the structural backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. This guide focuses on a specific derivative, 6-methyl-2-piperidin-3-yl-1H-benzimidazole, elucidating its fundamental properties, a robust synthetic pathway, and its potential pharmacological applications based on structure-activity relationships within this chemical class.

Core Molecular Attributes

The fundamental molecular and physicochemical properties of 6-methyl-2-piperidin-3-yl-1H-benzimidazole are summarized below. These attributes are critical for its handling, formulation, and interpretation of biological activity.

Molecular Formula and Weight

The chemical identity of the title compound is established by its molecular formula and corresponding molecular weight.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃ | [3] |

| Molecular Weight | 215.3 g/mol | [3] |

Structural Representation

The two-dimensional structure of 6-methyl-2-piperidin-3-yl-1H-benzimidazole is depicted below, illustrating the fusion of a benzene ring with an imidazole ring, substituted at the 2-position with a piperidine moiety and at the 6-position with a methyl group.

Caption: Chemical structure of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole.

Synthesis and Manufacturing

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and reliable method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, often under acidic conditions. This is known as the Phillips-Ladenburg synthesis.

General Synthetic Strategy

The general workflow for the synthesis of 2-substituted benzimidazoles is outlined below. This strategy is highly adaptable and can be modified for a wide range of derivatives.

Caption: General workflow for benzimidazole synthesis.

Proposed Experimental Protocol for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole

The following is a detailed, step-by-step protocol for the synthesis of the title compound. This protocol is based on established methodologies for analogous compounds.[4][5]

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Piperidine-3-carboxylic acid

-

4M Hydrochloric acid

-

5M Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (10 mmol, 1.22 g) and piperidine-3-carboxylic acid (10 mmol, 1.29 g).

-

Acidic Condensation: Add 100 mL of 4M hydrochloric acid to the flask. The mixture is then heated to reflux (approximately 100-110 °C) with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After completion, the reaction mixture is cooled to room temperature. The pH is carefully adjusted to 8-9 using a 5M sodium hydroxide solution, which will cause the product to precipitate.

-

Isolation: The resulting solid is collected by vacuum filtration and washed thoroughly with deionized water.

-

Drying: The crude product is dried in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Purification: The crude solid is further purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Pharmacological Profile and Potential Applications

While specific pharmacological data for 6-methyl-2-piperidin-3-yl-1H-benzimidazole is not extensively reported in the public domain, its structural motifs suggest a high potential for biological activity. Benzimidazole derivatives are known to exhibit a wide range of therapeutic effects.[2][6][7]

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, 6-methyl-2-piperidin-3-yl-1H-benzimidazole could be investigated for the following applications:

-

Anti-inflammatory: Many 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibitory activity against the production of nitric oxide and TNF-α, key mediators of inflammation.[2]

-

Antiviral and Antimicrobial: The benzimidazole core is present in several antiviral and antifungal drugs.[1][5]

-

Enzyme Inhibition: The benzimidazole scaffold can be tailored to inhibit various enzymes, such as Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia.[4]

-

Central Nervous System (CNS) Activity: Benzimidazole derivatives have been developed as antagonists for metabotropic glutamate receptor 5 (mGluR5), which are implicated in anxiety and other neurological disorders.[8]

Proposed Mechanism of Action Pathway

The potential anti-inflammatory mechanism of action for this class of compounds is hypothesized to involve the inhibition of pro-inflammatory signaling pathways.

Caption: Hypothesized anti-inflammatory mechanism of action.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of 6-methyl-2-piperidin-3-yl-1H-benzimidazole. The following techniques are recommended.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzimidazole ring, a singlet for the methyl group, and characteristic signals for the piperidine ring protons. |

| ¹³C NMR | Resonances corresponding to the aromatic and aliphatic carbons in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 216.15). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (in the benzimidazole and piperidine rings), C-H stretching (aromatic and aliphatic), and C=N stretching of the imidazole ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with the retention time being characteristic of the compound under specific chromatographic conditions. |

Conclusion and Future Directions

6-Methyl-2-piperidin-3-yl-1H-benzimidazole represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical methodologies, and its structural features suggest a high likelihood of valuable pharmacological properties, particularly in the area of anti-inflammatory drug discovery. Further investigation into its specific biological targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

-

SB-247853 - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

- Geiger, D. K., & Bond, A. D. (2014). 1-[(pyridin-2-yl)methyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o365.

- In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. (2022). Biointerface Research in Applied Chemistry, 12(6), 7789–7808.

- Bautista-Aguilera, Ó. M., et al. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC.

-

2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Benzimidazole - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

-

6-methyl-2-(piperidin-3-ylmethyl)-1H-benzimidazole - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

- Kapustina, M., et al. (2022).

-

RU-24213 - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

- Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472–486.

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - RSC Publishing. (2025). RSC Advances, 15(1), 7571–7608.

- Gaba, M., & Mohan, C. (2016). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. International Journal of Medicinal Chemistry, 2016, 1–19.

-

6-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole | C12H9N3O3 | CID - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

- Khan, I., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 13(1), 23465.

-

6-methyl-2-(piperidin-2-ylmethyl)-1H-benzimidazole - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

- Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same. (2011).

- Kolczewski, S., et al. (2010). Benzimidazoles as Potent and Orally Active mGlu5 Receptor Antagonists with an Improved PK Profile. ACS Medicinal Chemistry Letters, 1(8), 444–448.

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazoles as Potent and Orally Active mGlu5 Receptor Antagonists with an Improved PK Profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Safety and Toxicity Profile of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated safety and toxicity profile of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole based on available data for structurally related compounds and general toxicological principles. As of the date of this publication, specific preclinical or clinical safety data for this exact molecule is not extensively available in the public domain. The information herein is intended for research and drug development professionals and should be used as a guide for further investigation, not as a definitive statement of safety. All handling and experimental work with this compound should be conducted with appropriate safety precautions.

Introduction and Executive Summary

6-Methyl-2-piperidin-3-yl-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core linked to a piperidine moiety. The benzimidazole scaffold is a well-recognized pharmacophore present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. The piperidine ring is also a common structural motif in pharmaceuticals, often contributing to improved pharmacokinetic properties and target engagement.

This guide synthesizes the available toxicological data on related benzimidazole and piperidine derivatives to construct a predictive safety and toxicity profile for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole. We will explore the anticipated physicochemical properties, potential toxicological liabilities based on the constituent chemical moieties, and propose a structured approach for its experimental safety evaluation. Our analysis suggests that while the benzimidazole core is generally well-tolerated, specific substitution patterns can lead to toxicities, including potential for reproductive harm and skin irritation as seen with some imidazole-based compounds[4]. Therefore, a thorough and systematic toxicological evaluation is paramount.

Physicochemical Properties and their Toxicological Implications

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole is limited, its structure allows for the prediction of key parameters.

| Property | Predicted Value/Characteristic | Toxicological Implication |

| Molecular Weight | ~215.3 g/mol | Likely good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic | May facilitate cell membrane permeability and potential for CNS penetration. Could also lead to bioaccumulation if not efficiently metabolized. |

| pKa | Basic (due to piperidine and imidazole nitrogens) | Influences solubility and absorption at different physiological pH values. Potential for salt formation to improve solubility. |

| Hydrogen Bond Donors/Acceptors | Multiple sites | Affects solubility, target binding, and metabolic pathways. |

In silico ADME predictions for similar benzimidazole derivatives suggest that compounds of this class can have good oral bioavailability and may penetrate the blood-brain barrier[5][6][7]. However, they can also be substrates for efflux pumps like P-glycoprotein, which would limit CNS exposure[5].

Structural Alerts and Potential for Toxicity

The structure of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole contains moieties that warrant specific toxicological consideration.

-

Benzimidazole Core: While a common pharmacophore, some benzimidazole derivatives have been associated with adverse effects. For instance, certain anthelmintic benzimidazoles have shown hepatotoxicity and effects on rapidly dividing cells[8]. The metabolic fate of the benzimidazole ring can sometimes lead to reactive intermediates.

-

Piperidine Moiety: The piperidine ring itself is generally considered to have a low toxicity profile. However, its metabolism, particularly N-dealkylation or oxidation, can lead to the formation of metabolites with different pharmacological or toxicological properties.

-

Aromatic Amine Potential: The benzimidazole structure contains an aniline-like substructure. Aromatic amines are a well-known class of compounds that can be metabolically activated to genotoxic and carcinogenic species. While the aniline nitrogen is part of a heterocyclic ring system which may alter its reactivity, this potential liability should be investigated.

Predicted Toxicity Profile

Based on data from related compounds and general toxicological principles, the following is a predictive toxicity profile for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole.

Acute Toxicity

The acute toxicity is anticipated to be moderate. For some benzimidazole derivatives, oral LD50 values in rodents are in the range of several hundred to a few thousand mg/kg. Initial signs of toxicity at high doses may include sedation, ataxia, and gastrointestinal distress. A standard acute oral toxicity study in two rodent species would be necessary to establish the LD50 and identify target organs of acute toxicity.

Genotoxicity

The potential for genotoxicity is a key concern due to the embedded aromatic amine-like structure. A standard battery of genotoxicity tests is essential.

-

Ames Test (Bacterial Reverse Mutation Assay): This would assess the potential for point mutations. Some benzimidazole derivatives have tested negative in the Ames test[4].

-

In Vitro Mammalian Cell Gene Mutation Assay: (e.g., Mouse Lymphoma Assay) to detect a broader range of mutagenic events.

-

In Vitro Chromosomal Aberration Assay or Micronucleus Test: To assess for clastogenicity.

-

In Vivo Micronucleus Test: To confirm any in vitro findings in a whole animal system.

Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies are crucial to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). Based on analogues, potential target organs could include the liver, hematopoietic system, and reproductive organs[8]. Histopathological examination of these tissues would be a critical endpoint.

Reproductive and Developmental Toxicity

Some imidazole-containing compounds have been shown to have the potential for reproductive and developmental toxicity[4]. Therefore, dedicated studies to assess effects on fertility, embryofetal development, and pre- and postnatal development would be necessary if the compound is intended for use in women of childbearing potential.

Safety Pharmacology

A safety pharmacology screen should be conducted to evaluate the effects on major physiological systems.

-

Cardiovascular System: hERG channel inhibition is a common cause of drug-induced cardiotoxicity. An in vitro hERG assay followed by in vivo cardiovascular monitoring (ECG, blood pressure, heart rate) in a suitable animal model is critical.

-

Central Nervous System: A functional observational battery (FOB) in rodents can assess potential neurological effects.

-

Respiratory System: Evaluation of respiratory rate and function in conscious animals.

Proposed Experimental Safety Evaluation Workflow

A tiered approach to the safety and toxicity evaluation of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole is recommended.

Conclusions and Recommendations

While 6-Methyl-2-piperidin-3-yl-1H-benzimidazole belongs to a class of compounds with significant therapeutic potential, a comprehensive and rigorous safety and toxicity evaluation is essential before it can be considered for further development. The key areas of concern, based on its chemical structure, include the potential for genotoxicity and effects on the liver and reproductive systems.

We strongly recommend following the proposed tiered experimental workflow, starting with in silico and in vitro screening to identify any major liabilities early in the development process. Any positive findings should be followed up with appropriate in vivo studies to determine their relevance to human health. All work with this compound should be performed in a controlled laboratory setting with appropriate personal protective equipment, as indicated by safety data sheets for similar compounds which call for avoiding skin and eye contact and inhalation.[9][10][11]

References

-